

A Comparative Analysis of the Environmental Impact of Orbencarb and Butachlor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Orbencarb**

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A comprehensive guide for researchers and scientists on the environmental fate and toxicological effects of two widely used herbicides.

Introduction

Orbencarb and Butachlor are two pre-emergent herbicides extensively used in agriculture to control annual grasses and broadleaf weeds, particularly in rice cultivation. While effective in weed management, their widespread application raises significant environmental concerns regarding their impact on non-target organisms and ecosystems. This guide provides a detailed, objective comparison of the environmental impact of **Orbencarb** and Butachlor, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the ecological risks associated with these herbicides.

I. Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its environmental distribution and fate. The following table summarizes key properties for **Orbencarb** and Butachlor.

Property	Orbencarb	Butachlor	Reference
Chemical Class	Thiocarbamate	Chloroacetanilide	[1]
Molecular Formula	C ₁₂ H ₁₆ CINOS	C ₁₇ H ₂₆ CINO ₂	[1][2]
Molecular Weight	257.78 g/mol	311.8 g/mol	[1][2]
Water Solubility	-	23 mg/L at 25°C	[3]
Log K _{ow} (Octanol-Water Partition Coefficient)	-	4.5	[3]

II. Environmental Fate and Persistence

The persistence of a herbicide in the environment determines its potential for long-term effects and contamination of soil and water resources.

A. Soil Persistence

The half-life (DT₅₀) of a herbicide in soil is a key indicator of its persistence.

Herbicide	Soil Half-life (DT ₅₀)	Soil Type	Experimental Conditions	Reference
Butachlor	12.5 - 28.93 days	Clay Loam	Laboratory and Field Studies	[4][5]
31.23 - 65.13 days	Loamy Sand to Clay Loam	-	[1]	
12.75 days	Sandy Clay Loam	Field Conditions	[6]	

Data on the soil half-life of **Orbencarb** is not readily available in the reviewed literature.

B. Experimental Protocols for Soil Persistence Studies

General Methodology for Determining Soil Half-Life:

Soil persistence studies are typically conducted under controlled laboratory or field conditions.

The general procedure involves:

- Soil Collection and Preparation: Soil of a specific type is collected, sieved, and characterized for properties such as texture, organic matter content, and pH.
- Herbicide Application: A known concentration of the herbicide is applied to the soil samples.
- Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture.
- Sampling and Analysis: Soil samples are collected at regular intervals over a period of time. The concentration of the herbicide in the samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[\[7\]](#)
- Half-Life Calculation: The half-life (DT_{50}) is calculated from the dissipation curve of the herbicide concentration over time, often using first-order kinetics.[\[6\]](#)[\[8\]](#)[\[9\]](#)

The OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil provides a standardized protocol for such studies.

III. Ecotoxicity to Non-Target Organisms

The toxicity of herbicides to non-target organisms is a critical aspect of their environmental impact assessment.

A. Aquatic Toxicity

Acute Toxicity:

Acute toxicity is typically evaluated over a short period (e.g., 48 or 96 hours) and is expressed as the concentration that is lethal to 50% of the test organisms (LC_{50}) or causes a 50% effect (e.g., immobilization) (EC_{50}).

Organism	Herbicide	LC ₅₀ / EC ₅₀	Exposure Duration	Reference
Fish				
<i>Cyprinus carpio</i> (Carp)	Butachlor	0.62 mg/L	96 hours	[10]
<i>Oryzias latipes</i> (Medaka)	Butachlor	0.41 mg/L	96 hours	[10]
<i>Misgurnus anguillicaudatus</i> (Loach)	Butachlor	0.41 mg/L	96 hours	[10]
<i>Trichogaster fasciata</i>	Butachlor	0.58 ppm	96 hours	[11]
Invertebrates				
<i>Daphnia magna</i> (Water Flea)	Butachlor	2.55 mg/L	48 hours	[10]
<i>Daphnia carinata</i>	Butachlor	3.40 mg/L	48 hours	[12][13]
Algae				
<i>Pseudokirchnerie lla subcapitata</i>	Butachlor	0.002 mg/L	72 hours	[10]
<i>Desmodesmus subspicatus</i>	Butachlor	0.019 mg/L	72 hours	[10]
<i>Scenedesmus obliquus</i>	Butachlor	2.31 mg/L	96 hours	[12][13]

Quantitative data on the acute aquatic toxicity of **Orbencarb** is limited in the available literature.

Chronic Toxicity:

Chronic toxicity studies are conducted over a longer period and assess sublethal effects such as growth, reproduction, and survival. The No-Observed-Effect Concentration (NOEC) is a key endpoint.

Organism	Herbicide	NOEC	Effect	Exposure Duration	Reference
Pseudokirchneriella subcapitata	Butachlor	0.0008 mg/L	Growth Inhibition	72 hours	[10]
Desmodesmus subspicatus	Butachlor	0.0016 mg/L	Growth Inhibition	72 hours	[10]

Data on the chronic aquatic toxicity of **Orbencarb** is not readily available in the reviewed literature.

B. Experimental Protocols for Aquatic Toxicity Testing

General Methodology for Acute and Chronic Aquatic Toxicity Testing (based on OECD Guidelines):

Standardized protocols for aquatic toxicity testing are provided by the Organisation for Economic Co-operation and Development (OECD).[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Acute Fish Toxicity (OECD 203): Fish are exposed to a range of concentrations of the test substance for 96 hours. Mortality and other observable effects are recorded to determine the LC₅₀.[\[14\]](#)
- Acute Immobilisation Test for Daphnia sp. (OECD 202): Daphnids are exposed to the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC₅₀) is determined.
- Alga, Growth Inhibition Test (OECD 201): Algal cultures are exposed to various concentrations of the test substance for 72 hours. The inhibition of growth is measured to determine the EC₅₀.

- Chronic Toxicity Tests: These involve longer exposure periods and assess endpoints such as reproduction in daphnids (OECD 211) or early-life stage toxicity in fish (OECD 210). The NOEC is a primary endpoint.[14]

Example Experimental Protocol: Acute Toxicity of Butachlor in Zebrafish (*Danio rerio*)

A study on the bioaccumulation of Butachlor in zebrafish also determined the 96-hour LC₅₀.

The protocol involved:

- Test Organisms: Adult zebrafish were used.
- Exposure System: A semi-static system was employed where 70% of the water was replaced daily.
- Test Concentrations: Fish were exposed to a range of Butachlor concentrations.
- Observation: Mortalities and behavioral changes were recorded daily for 96 hours.
- Data Analysis: The LC₅₀ was calculated using probit analysis.[19]

IV. Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, sediment). The Bioconcentration Factor (BCF) is a measure of the extent of chemical accumulation in an aquatic organism from water.

Herbicide	BCF Value	Organism	Comments	Reference
Butachlor	2.4 L/kg	-	Low potential for bioaccumulation.	[3]

Experimental data on the BCF of **Orbencarb** could not be found in the reviewed literature.

A. Experimental Protocols for Bioaccumulation Studies

General Methodology for Determining Bioconcentration Factor (OECD 305):

The OECD Guideline 305 provides a standardized method for determining the BCF in fish. The key steps include:

- Uptake Phase: Fish are exposed to a constant concentration of the test substance in water.
- Depuration Phase: After the uptake phase, the fish are transferred to clean water.
- Sampling and Analysis: Water and fish tissue samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.
- BCF Calculation: The BCF can be calculated as the ratio of the concentration in the fish to the concentration in the water at steady state, or from the kinetic rate constants of uptake and depuration.

V. Impact on Cellular Signaling Pathways

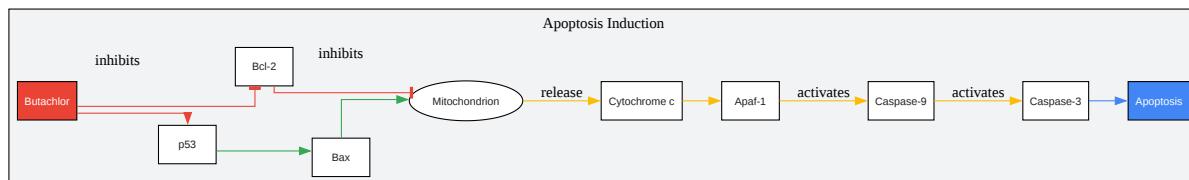
Understanding how herbicides affect cellular signaling pathways is crucial for elucidating their mechanisms of toxicity.

A. Butachlor

Studies have shown that Butachlor can induce apoptosis (programmed cell death) and autophagy in mammalian cells.

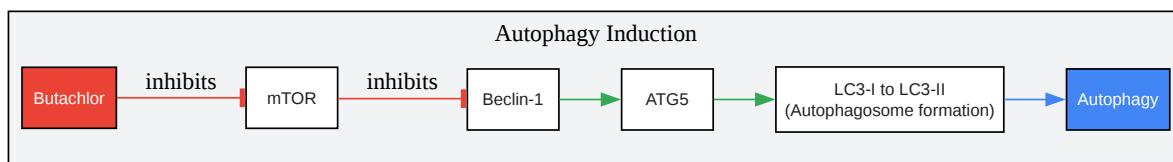
- Apoptosis and Autophagy in Mouse Liver: Exposure to Butachlor in mice led to the overexpression of pro-apoptotic proteins (Apaf-1, Bax, Caspase-3, Caspase-9, Cyt-c, p53) and autophagy-related proteins (Beclin-1, ATG-5, LC3), while decreasing the expression of the anti-apoptotic protein Bcl-2. This suggests that Butachlor induces liver damage through the disruption of these critical cellular processes.[14][20]
- Spleen Toxicity: Butachlor has also been shown to induce spleen toxicity in mice by targeting the CYTC/BCL2/M-TOR pathway and activating caspase cascades, leading to apoptosis and autophagy.[21]
- DNA Damage: Butachlor can induce oxidative DNA damage and necrosis in human peripheral blood mononuclear cells, initiated by the formation of a Butachlor-DNA complex and the generation of reactive oxygen species (ROS).[22]

Below is a simplified representation of the signaling pathways affected by Butachlor.



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Simplified diagram of Butachlor-induced apoptosis.



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Simplified diagram of Butachlor-induced autophagy.

B. Orbencarb

Orbencarb is classified as a thiocarbamate herbicide. The mode of action for this class of herbicides is generally the inhibition of lipid synthesis. However, specific details on the signaling pathways affected by **Orbencarb** in non-target organisms are not available in the reviewed scientific literature.

VI. Conclusion

This comparative guide highlights the current state of knowledge regarding the environmental impact of **Orbencarb** and Butachlor.

Butachlor has been more extensively studied, and the available data indicates that it can be persistent in some soil types and exhibits moderate to high toxicity to a range of non-target aquatic organisms, particularly algae. There is also clear evidence of its potential to disrupt crucial cellular signaling pathways related to cell death and survival.

Orbencarb, on the other hand, has a significant lack of publicly available data regarding its environmental fate and ecotoxicity. While its mode of action is known, the specific impacts on non-target organisms and their underlying molecular mechanisms remain largely uncharacterized.

For a comprehensive risk assessment and to make informed decisions regarding the use of these herbicides, further research is critically needed, especially for **Orbencarb**. This includes quantitative studies on its persistence in soil and water, acute and chronic toxicity to a broader range of non-target species, and its bioaccumulation potential. Additionally, investigations into the cellular and molecular mechanisms of toxicity for both herbicides would provide a more complete understanding of their environmental risk profiles.

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- To cite this document: BenchChem. [A Comparative Analysis of the Environmental Impact of Orbencarb and Butachlor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166566#comparing-the-environmental-impact-of-orbencarb-and-butachlor]

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